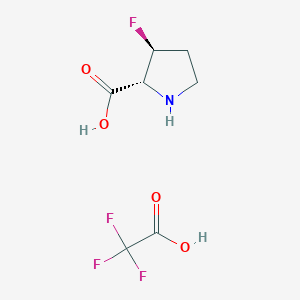

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid

Description

The compound "(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid" (CAS 926910-60-3) is a 1:1 salt complex formed between (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid and trifluoroacetic acid (TFA). Its molecular formula is C₇H₉F₄NO₄ (MW 247.15), with the fluorine atom at the C3 position of the pyrrolidine ring and TFA acting as a counterion . This complex is primarily used in research settings, particularly as an intermediate in organic synthesis or peptide modification, where the TFA enhances solubility in polar solvents like water or dimethyl sulfoxide (DMSO) .

Properties

IUPAC Name |

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPHIHKPQOQEKO-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1F)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Fluorination

Nucleophilic substitution of a leaving group (e.g., hydroxyl or mesylate) at the 3-position using alkali metal fluorides (e.g., KF or CsF) in polar aprotic solvents like dimethylformamide (DMF) is widely employed. For example, treatment of a 3-hydroxypyrrolidine-2-carboxylate intermediate with diethylaminosulfur trifluoride (DAST) at −78°C replaces the hydroxyl group with fluorine while preserving stereochemistry.

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of enolates or tertiary amines. This method is less common due to challenges in controlling regioselectivity but offers advantages for substrates sensitive to nucleophilic conditions.

Carboxylic Acid Functionalization

The carboxylic acid group at the 2-position is typically introduced via oxidation or hydrolysis. A prevalent route involves the oxidation of a primary alcohol or aldehyde intermediate using Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4). Alternatively, hydrolysis of a nitrile or ester precursor under acidic or basic conditions yields the carboxylic acid. For instance, saponification of a methyl ester with aqueous lithium hydroxide (LiOH) at 60°C provides the free acid in high yield.

Incorporation of Trifluoroacetic Acid

Trifluoroacetic acid is incorporated during the final stages of synthesis, often as a counterion to enhance solubility and stability. The free base of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid is treated with TFA in an inert solvent such as dichloromethane (DCM) or ethyl acetate. Protonation of the amine group forms the TFA salt, which is isolated via crystallization or lyophilization.

Purification and Isolation Techniques

Final purification ensures high enantiomeric purity and removes residual reagents. Common methods include:

-

Crystallization : The TFA salt is recrystallized from a mixture of ethanol and water to achieve >99% purity.

-

Chromatography : Reverse-phase HPLC with a C18 column and a mobile phase containing 0.1% TFA resolves diastereomeric impurities.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Stereochemical Control |

|---|---|---|---|

| Nucleophilic Fluorination | DAST, −78°C, DCM | 65–75 | High (≥98% ee) |

| Enzymatic Resolution | Lipase PS, pH 7.0, 37°C | 50–60 | Moderate (90–95% ee) |

| Asymmetric Hydrogenation | Ru-BINAP catalyst, H2 (50 psi), MeOH | 70–80 | Excellent (≥99% ee) |

Challenges and Optimization Strategies

-

Stereochemical Drift : Prolonged reaction times or elevated temperatures can lead to epimerization at the 2- or 3-position. Mitigation involves using low temperatures (≤0°C) and non-polar solvents.

-

Fluorine Stability : Fluorinated intermediates are prone to hydrolysis. Anhydrous conditions and inert atmospheres (N2 or Ar) are essential.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors are employed for fluorination steps to enhance heat transfer and minimize side reactions. TFA is recycled via distillation to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in the synthesis of complex molecules for pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid is utilized as a building block in synthesizing biologically active molecules. Its unique structural properties contribute to increased metabolic stability and bioavailability , making it a valuable intermediate in pharmaceutical development.

- It has potential applications in developing drugs targeting neurological disorders and other conditions due to its ability to interact with specific biological targets.

-

Enzyme Inhibition :

- The compound is being explored for its potential as an inhibitor for various enzymes and receptors. Its fluorine atom can enhance binding affinity through hydrogen bonding and dipole interactions, leading to selective interactions with chiral biological targets.

Organic Synthesis Applications

- Building Block for Complex Molecules :

- Reactivity :

- The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the modification of its structure to create new derivatives.

- Key reactions include:

- Oxidation : Producing ketones or aldehydes.

- Reduction : Converting carboxylic acids into alcohols or amines.

- Substitution : Replacing the fluorine atom with other nucleophiles under suitable conditions.

Biological Research Applications

-

Studying Enzyme-Substrate Interactions :

- The chiral nature of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid allows researchers to study enzyme-substrate interactions effectively. Its structural features make it suitable for investigating protein-ligand binding dynamics.

-

Bioassays for Pharmacological Effects :

- Preliminary studies have suggested potential pharmacological effects that are assessed through bioassays measuring efficacy and safety profiles across different concentrations. These studies are crucial for understanding the therapeutic potentials of the compound.

Mechanism of Action

The mechanism by which (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can influence the binding affinity to enzymes or receptors. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

(2R,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic Acid (CAS 330945-23-8)

- Molecular Formula: C₁₀H₁₆FNO₄ (MW 233.24)

- Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group instead of TFA.

- Applications : Used in peptide synthesis to protect the amine group during solid-phase synthesis. The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane) .

- Solubility : More lipophilic than the TFA complex, favoring organic solvents like dichloromethane or ethyl acetate .

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic Acid (CAS 1241681-66-2)

Trifluoroacetic Acid (TFA) Complexes

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic Acid; Bis(trifluoroacetic Acid) (CAS 2094459-84-2)

Substituted Pyrrolidine Carboxylic Acids

(3R,4S)-1-Boc-4-(3-Trifluoromethylphenyl)pyrrolidine-3-carboxylic Acid (CAS 169248-97-9)

- Molecular Formula: C₁₇H₂₀F₃NO₄ (MW 359.34)

- Key Differences : Features a trifluoromethylphenyl group at C4, introducing strong electron-withdrawing effects.

- Applications : Investigated in drug discovery for targeting G protein-coupled receptors (GPCRs) due to enhanced binding affinity from the CF₃ group .

Comparative Data Table

Research Findings and Functional Insights

- Fluorine Effects: The C3-fluorine in the target compound restricts pyrrolidine ring puckering, mimicking proline’s conformational rigidity in peptides. This property enhances binding to collagenases or integrins compared to non-fluorinated analogs .

- TFA Role : The TFA counterion improves solubility for HPLC purification but requires careful handling due to corrosiveness .

- Comparative Stability : Boc-protected derivatives exhibit greater stability under basic conditions, whereas the TFA complex is prone to decomposition at high temperatures (>100°C) .

Biological Activity

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid is a chiral compound notable for its potential applications in medicinal chemistry. The compound features a pyrrolidine ring with a fluorine substituent at the 3-position and a carboxylic acid functional group at the 2-position. This unique structure influences its biological activity, which is critical for drug development and other pharmaceutical applications.

Structural Characteristics

The compound's structural features are significant in determining its biological activity. The presence of a fluorine atom can enhance lipophilicity and metabolic stability, while the carboxylic acid group can facilitate interactions with various biological targets.

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Provides a stable cyclic structure that can participate in various chemical reactions. |

| Fluorine Substituent | Enhances lipophilicity and may improve binding affinity to biological targets. |

| Carboxylic Acid Group | Facilitates ionic interactions with proteins and enzymes, potentially influencing pharmacodynamics. |

Biological Activity

Preliminary studies indicate that (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid exhibits several pharmacological effects, although detailed mechanisms of action remain to be fully elucidated. The biological activity is generally assessed through bioassays measuring efficacy and safety profiles across different concentrations.

Potential Pharmacological Effects

- Antimicrobial Activity : Initial investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, although specific targets have yet to be identified.

- Cytotoxicity : Studies indicate varying degrees of cytotoxic effects in different cell lines, suggesting potential applications in cancer therapy.

Case Studies

Research focusing on the synthesis and evaluation of similar fluorinated compounds provides insights into the biological activity of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid. For instance, studies on fluorinated proline derivatives have demonstrated how modifications at specific positions can significantly alter biological interactions and activities.

Example Study

A study examining the synthesis of 3,4-difluoro-l-proline derivatives revealed that fluorination at different positions affects binding affinities to target proteins, emphasizing the importance of stereochemistry and functional group placement in determining biological outcomes .

Interaction Studies

Understanding how (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid interacts with biological systems is crucial for assessing its therapeutic potential. Techniques such as molecular docking and bioassays are employed to evaluate binding affinities and interaction dynamics with target proteins.

Molecular Docking Insights

Molecular docking studies suggest that the compound can effectively bind to certain enzyme active sites, potentially inhibiting their function. This property is critical for developing compounds aimed at modulating enzyme activity in disease contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid?

- Methodology : The synthesis typically involves stereoselective fluorination of pyrrolidine precursors. A common approach uses tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen to direct fluorination at the C3 position. For example, radical trifluoromethylation with CF₃I and AIBN under controlled temperatures (e.g., 60–80°C) achieves regioselectivity . Post-fluorination, acidic hydrolysis (e.g., trifluoroacetic acid, TFA) removes the Boc group, yielding the free carboxylic acid .

- Key Considerations : Optimize reaction time and temperature to minimize racemization. Monitor stereochemical integrity via chiral HPLC or NMR (e.g., ¹⁹F NMR coupling patterns) .

Q. How is trifluoroacetic acid (TFA) utilized in the purification of fluorinated pyrrolidine derivatives?

- Methodology : TFA is often employed as a volatile ion-pairing agent in reverse-phase HPLC to separate stereoisomers. Its strong acidity (pKa ~0.3) ensures protonation of basic residues, enhancing resolution .

- Data Note : TFA can interfere with LC-MS by suppressing ionization; post-column neutralization or alternative modifiers (e.g., formic acid) may be required for mass spectrometry compatibility .

Q. What analytical techniques validate the purity and stereochemistry of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid?

- Methodology :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol:TFA mobile phases .

- NMR : ¹H-¹⁹F coupling (e.g., JHF ~50 Hz) confirms the vicinal fluorination pattern. ¹³C NMR distinguishes carboxylic acid resonance (~175 ppm) from esters .

- Example : In , ¹H NMR (400 MHz, DMSO-d₆) of a related compound shows distinct splitting patterns (δ 7.57 ppm, d, J = 3.2 Hz) critical for stereochemical assignment .

Advanced Research Questions

Q. How does the stereochemistry of (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid influence its bioactivity in enzyme inhibition studies?

- Methodology : Compare enantiomers using kinetic assays (e.g., IC₅₀ determination). For instance, the (2R,3S) configuration may enhance binding to proline-specific enzymes (e.g., prolyl oligopeptidase) via fluorine-induced electronegativity and conformational rigidity .

- Data Contradiction : notes that (2S,3R)-3-aminopyrrolidine-2-carboxylic acid derivatives show varied activity depending on fluorine placement, suggesting stereoelectronic effects dominate over steric factors .

Q. What computational strategies predict the conformational stability of fluorinated pyrrolidine derivatives?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze puckering modes of the pyrrolidine ring. Fluorine’s electronegativity increases ring rigidity, favoring envelope or twist-boat conformations .

- Case Study : In , rac-(2R,3S)-3-methyloxolane-2-carboxylic acid’s oxolane ring exhibits restricted rotation (ΔG‡ > 20 kcal/mol), a property extrapolatable to fluorinated analogs .

Q. How do fluorinated pyrrolidines interact with biological membranes compared to non-fluorinated analogs?

- Methodology : Use surface plasmon resonance (SPR) or fluorescence anisotropy to measure membrane permeability. Fluorine’s lipophilicity (π = +0.14) enhances passive diffusion, but hydrogen-bonding with TFA counterions may reduce cellular uptake .

- Data Note : reports reduced solubility of trifluoromethylated pyrroles in aqueous buffers (e.g., <1 mg/mL in PBS), necessitating DMSO co-solvents for in vitro assays .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for fluoropyrrolidine synthesis: How to reconcile?

- Analysis : Yields vary due to competing side reactions (e.g., over-fluorination or racemization). reports ~70% yield using radical trifluoromethylation, while achieves >90% via Boc-protected intermediates .

- Resolution : Optimize stoichiometry (e.g., 1.2 eq CF₃I) and use low-temperature conditions (e.g., -20°C) to suppress side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.